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Compound of Interest

Compound Name: Olverembatinib dimesylate

Cat. No.: B591212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of olverembatinib dimesylate with other

therapeutic alternatives for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-

positive Acute Lymphoblastic Leukemia (Ph+ ALL). The information is supported by

experimental data from clinical trials to aid in the independent validation of published findings.

Mechanism of Action
Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Its mechanism

involves selectively binding to and inhibiting the kinase activity of the BCR-ABL1 fusion protein,

including the T315I mutation which confers resistance to many other TKIs.[1][2] By blocking

this activity, olverembatinib disrupts downstream signaling pathways essential for the survival

and proliferation of leukemic cells, ultimately inducing programmed cell death (apoptosis).[1][3]
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Caption: Olverembatinib's inhibition of BCR-ABL1 kinase activity.

Comparative Efficacy Data
The following tables summarize the efficacy of olverembatinib in comparison to other prominent

TKIs, ponatinib and asciminib, in patients with CML.

Table 1: Efficacy of Olverembatinib in TKI-Resistant Chronic Phase CML (CP-CML)
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Clinical
Trial

Patient
Population

N

Major
Cytogenetic
Response
(MCyR)
Rate

Complete
Cytogenetic
Response
(CCyR)
Rate

Major
Molecular
Response
(MMR) Rate

Phase 2

(NCT038830

87)[4][5]

CP-CML with

T315I

mutation

121 79.3% 69.4% 55.6%

Phase 1b

(NCT042600

22)[6]

Heavily

pretreated

CP-CML

51 - ~61% ~42%

Chinese

Phase 2

(NCT041266

81)[4]

TKI-

resistant/intol

erant CP-

CML

96 - - -

Table 2: Efficacy of Ponatinib in TKI-Resistant CP-CML (PACE Trial)

Patient
Population

N
MCyR Rate (at
12 months)

CCyR Rate (at
5 years)

MMR Rate (at 5
years)

CP-CML

resistant/intolera

nt to

dasatinib/nilotinib

or with T315I

mutation[7][8]

267 55% 54% 40%

T315I-mutated

CP-CML[7]
- 70% 69% -

Table 3: Efficacy of Asciminib in Heavily Pretreated CP-CML (ASC4FIRST Trial)
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Patient Population N MMR Rate (at 48 weeks)

Newly diagnosed Ph+ CML-

CP[9][10]
405

68% (vs. 49% for investigator-

selected TKIs)

Comparative Safety Data
Table 4: Common Treatment-Related Adverse Events (TRAEs)

Drug
Most Common TRAEs (All
Grades)

Grade ≥3 TRAEs

Olverembatinib

Thrombocytopenia, anemia,

leukopenia, neutropenia, skin

hyperpigmentation.[11][12]

Thrombocytopenia.[11][12]

Ponatinib

Rash, abdominal pain,

thrombocytopenia, headache,

dry skin, constipation.[8]

Arterial Occlusive Events

(AOEs).[8]

Asciminib

Musculoskeletal pain, rash,

fatigue, upper respiratory tract

infection, headache,

abdominal pain, diarrhea.[10]

-

Experimental Protocols
Olverembatinib Pivotal Trials (NCT03883087 &
NCT03883100)
These were open-label, single-arm, multicenter Phase 2 clinical studies conducted in China.

[13][14][15][16]

Objective: To evaluate the efficacy and safety of olverembatinib in patients with TKI-resistant

CML. NCT03883087 focused on chronic phase (CP-CML) patients with the T315I mutation,

while NCT03883100 focused on accelerated phase (AP-CML) patients with the T315I

mutation.[13][14][15][16]
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Intervention: Olverembatinib was administered orally at a starting dose of 40 mg every other

day in 28-day cycles.[14]

Primary Endpoints:

NCT03883087 (CP-CML): Major cytogenetic response (MCyR).[13][14]

NCT03883100 (AP-CML): Major hematologic response (MaHR).[14]

Key Inclusion Criteria: Adult patients with a diagnosis of CML-CP or CML-AP with the BCR-

ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.[17]

Ponatinib PACE Trial (NCT01207440)
This was a pivotal, single-arm, open-label, international, multicenter Phase 2 trial.[7][18][19]

Objective: To evaluate the efficacy and safety of ponatinib in patients with CML or Ph+ ALL

who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[8]

[19]

Intervention: Ponatinib was administered orally at a starting dose of 45 mg once daily.[8][19]

Primary Endpoints:

CP-CML: MCyR by 12 months.[18]

AP-CML, BP-CML, Ph+ ALL: MaHR by 6 months.[18]

Key Inclusion Criteria: Patients with CML (CP, AP, or BP) or Ph+ ALL who were resistant or

intolerant to dasatinib or nilotinib, or who harbored the T315I mutation.[19]

Asciminib ASC4FIRST Trial (NCT04971226)
This is a Phase 3, multicenter, open-label, randomized study.[1][20][21]

Objective: To compare the efficacy and safety of asciminib versus investigator-selected

standard-of-care TKIs in newly diagnosed adult patients with Ph+ CML-CP.[1][21]
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Intervention: Patients were randomized to receive either asciminib (80 mg once daily) or an

investigator-selected TKI (imatinib, nilotinib, dasatinib, or bosutinib) at standard approved

doses.[1]

Primary Endpoint: Major molecular response (MMR) rate at 48 weeks.[8]

Key Inclusion Criteria: Adult patients with newly diagnosed Ph+ CML-CP.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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